molecular formula C13H18O B2462453 (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol CAS No. 2248210-02-6

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol

Cat. No.: B2462453
CAS No.: 2248210-02-6
M. Wt: 190.286
InChI Key: UENYDWBFWZFNPJ-JTQLQIEISA-N
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Description

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a tetrahydronaphthalene moiety, which is a hydrogenated form of naphthalene, attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the propanol group. One common method involves the catalytic hydrogenation of 2-naphthol to produce 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, which is then subjected to further chemical reactions to introduce the propanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol: A structurally similar compound with a shorter carbon chain.

    2-(Naphthalen-2-yl)propan-1-ol: A compound with a similar structure but without the hydrogenation of the naphthalene ring.

Uniqueness

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of the tetrahydronaphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10,14H,2-5,9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENYDWBFWZFNPJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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